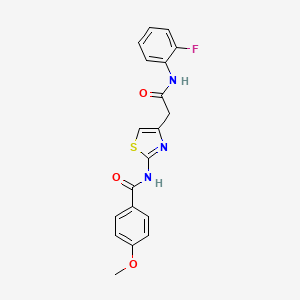

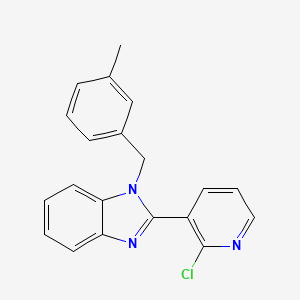

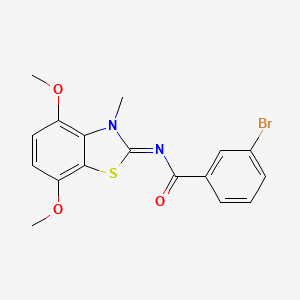

2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile is a complex organic molecule that may be related to various research areas in organic chemistry, including the synthesis of heterocyclic compounds, the study of aromatic nitriles, and the exploration of potential pharmaceutical intermediates. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be used to infer potential properties and synthetic pathways for the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. For instance, the synthesis of 1,2-dihydro-2λ⁵-[1,3]oxazolo[5,4-d][1,3,2]diazaphosphinine derivatives described in the first paper involves a sequence of reactions starting from 2-benzoylamino-3,3-dichloroacrylonitrile, which is treated with primary amines, phosphorus pentachloride, sulfur dioxide, and various nucleophiles . This approach could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions that introduce the indenyl and benzonitrile moieties.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. X-ray diffraction analysis, as mentioned in the first paper, is a definitive method to confirm the structure of synthesized compounds . The target compound likely exhibits a complex three-dimensional structure due to the presence of the indenyl group, which could influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The second paper discusses the 1,3-dipolar cycloadditions of electrophilically activated benzonitrile N-oxides, which could be relevant to the target compound as it contains a benzonitrile moiety . The study of these reactions, including the influence of solvent effects, provides insights into how the benzonitrile group in the target compound might undergo cycloaddition reactions. Additionally, the third paper describes a rhodium-catalyzed cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles , which could suggest a potential method for introducing the benzonitrile group into the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structures. The presence of hydrogen-bonding capabilities, as seen in the fifth paper, where molecules are linked into chains and sheets by hydrogen bonds , suggests that the target compound may also engage in hydrogen bonding due to its potential hydrogen-bond donors and acceptors. This could affect its solubility, melting point, and other physical properties.

Applications De Recherche Scientifique

1. Medicinal Chemistry and Drug Synthesis

2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile and its derivatives are prominently utilized in medicinal chemistry. These compounds are fundamental in synthesizing a wide range of pharmaceuticals and demonstrating significant antimicrobial and antioxidant properties. For example, benzoxazinyl pyrazolone arylidenes, which can be synthesized from derivatives similar to 2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile, have been highlighted for their potent antimicrobial and antioxidant activities (Sonia et al., 2013). Furthermore, such compounds have been utilized in the synthesis of novel Schiff bases with significant antibacterial activities (Asiri & Khan, 2010).

2. Corrosion Inhibition

Derivatives of 2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile have been studied for their effectiveness as corrosion inhibitors. Research indicates that compounds like 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid demonstrate high efficiency in inhibiting mild steel corrosion in acidic solutions, showing the potential of these compounds in industrial applications where corrosion resistance is crucial (Saady et al., 2018).

3. Photovoltaic Applications

In the field of renewable energy, specifically solar cells, derivatives of 2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile are being explored for enhancing photovoltaic properties. Molecules designed around the core structure of similar compounds have shown promising results in terms of absorption strength and photovoltaic properties, suggesting a potential role in the development of more efficient solar cells (Ali et al., 2020).

4. Material Science and Surface Analysis

The derivatives of this compound have also found applications in material science, particularly in surface analysis and modification. For instance, in studying the anti-corrosive behavior of certain indanone derivatives on mild steel in aqueous hydrochloric acid solution, the compounds showed promising inhibiting properties, suggesting their utility in protecting materials against corrosion (Saady et al., 2018).

Propriétés

IUPAC Name |

2-[(3-oxo-1,2-dihydroinden-5-yl)oxymethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c18-10-13-3-1-2-4-14(13)11-20-15-7-5-12-6-8-17(19)16(12)9-15/h1-5,7,9H,6,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYNEBWWEUVWQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2509744.png)

![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B2509747.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2509749.png)

![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)

![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)